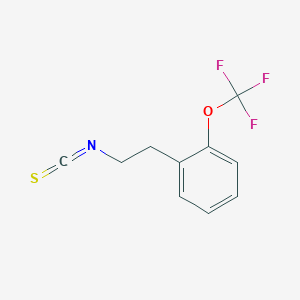

2-(Trifluoromethoxy)phenethyl isothiocyanate

Description

Properties

IUPAC Name |

1-(2-isothiocyanatoethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NOS/c11-10(12,13)15-9-4-2-1-3-8(9)5-6-14-7-16/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNCMWERUKUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=S)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The primary amine (2-(trifluoromethoxy)phenethylamine) reacts with thiophosgene (Cl₂C=S) in a biphasic system (dichloromethane/aqueous NaHCO₃) to form the isothiocyanate via intermediate thiocarbamoyl chloride (Figure 1A).

Procedure

- Dissolve 2-(trifluoromethoxy)phenethylamine (10 mmol) in CH₂Cl₂ (30 mL).

- Add saturated aqueous NaHCO₃ (30 mL) and cool to 0°C.

- Slowly add thiophosgene (12 mmol, 1.2 equiv) with vigorous stirring.

- Stir at room temperature for 1–2 hours.

- Separate organic layer, wash with brine, dry (Na₂SO₄), and concentrate.

Yield : 75–85%.

Advantages : High efficiency, short reaction time.

Limitations : Thiophosgene is highly toxic and volatile, requiring strict safety protocols.

One-Pot Dithiocarbamate Desulfurization

Reaction Mechanism

The amine reacts with CS₂ to form a dithiocarbamate salt, which undergoes desulfurization using cyanuric acid (C₃N₃(OH)₃) to yield the isothiocyanate (Figure 1B).

Procedure

- Mix 2-(trifluoromethoxy)phenethylamine (10 mmol), CS₂ (25 mmol), and K₂CO₃ (20 mmol) in H₂O (20 mL).

- Stir at room temperature for 12 hours.

- Add cyanuric acid (10 mmol) and stir for 3 hours.

- Extract with ethyl acetate, dry, and concentrate.

Yield : 65–75%.

Advantages : Avoids toxic thiophosgene; aqueous conditions.

Limitations : Longer reaction time; moderate yields.

Solid-Phase Reagent (Me₄N)SCF₃

Reaction Mechanism

Tetramethylammonium trifluoromethanethiosulfonate ((Me₄N)SCF₃) converts primary amines to isothiocyanates via a radical-mediated pathway.

Procedure

- Dissolve 2-(trifluoromethoxy)phenethylamine (5 mmol) in MeCN (10 mL).

- Add (Me₄N)SCF₃ (6 mmol) and stir at room temperature for 15 minutes.

- Filter off solid byproducts and concentrate the filtrate.

Yield : 90–95%.

Advantages : Bench-stable reagent; rapid reaction; high purity.

Limitations : Limited commercial availability of (Me₄N)SCF₃.

Staudinger/Aza-Wittig Reaction

Reaction Mechanism

The amine is converted to an azide, followed by reaction with CS₂ and triphenylphosphine to form the isothiocyanate (Figure 1C).

Procedure

- Convert 2-(trifluoromethoxy)phenethylamine to azide using NaN₃ and HCl.

- React azide with CS₂ (2 equiv) and PPh₃ (1.2 equiv) in THF at 60°C for 6 hours.

- Purify by column chromatography.

Yield : 60–70%.

Advantages : Avoids gaseous reagents.

Limitations : Multi-step synthesis; moderate yields.

Phenyl Thiochloroformate Intermediate

Reaction Mechanism

The amine reacts with phenyl thiochloroformate (PhOC(S)Cl) to form a thiocarbamate, which eliminates phenol under heat to yield the isothiocyanate.

Procedure

- Dissolve 2-(trifluoromethoxy)phenethylamine (10 mmol) and PhOC(S)Cl (10 mmol) in CH₂Cl₂.

- Stir at 25°C for 2 hours.

- Filter and concentrate.

- Heat residue in toluene at 110°C for 18 hours.

Yield : 70–75%.

Advantages : Avoids CS₂; scalable.

Limitations : High-temperature step; byproduct formation.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Thiophosgene | Cl₂C=S | 75–85 | High toxicity | Industrial |

| Dithiocarbamate | CS₂, cyanuric acid | 65–75 | Moderate toxicity (CS₂) | Lab-scale |

| (Me₄N)SCF₃ | Solid-phase reagent | 90–95 | Low toxicity | Lab-scale |

| Staudinger/Aza-Wittig | NaN₃, PPh₃, CS₂ | 60–70 | Azide handling | Lab-scale |

| Phenyl thiochloroformate | PhOC(S)Cl | 70–75 | High-temperature step | Pilot-scale |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate (–N=C=S) group is highly electrophilic, enabling reactions with nucleophiles like amines, thiols, and alcohols:

2.1. Reaction with Thiols (Mercapturic Acid Pathway)

In biological systems, ITCs undergo conjugation with GSH via glutathione S-transferase (GST), forming S-(N-alkylthiocarbamoyl)glutathione (ITC–GSH). Subsequent enzymatic processing (γ-glutamyl transferase, dipeptidases, N-acetyltransferase) yields mercapturic acids (ITC–NACs) as terminal metabolites . For 2-(trifluoromethoxy)phenethyl derivatives:

-

Mechanism :

-

Biological Impact : Depletes intracellular GSH, increasing reactive oxygen species (ROS) and inducing apoptosis .

2.2. Reaction with Amines

ITCs react with primary/secondary amines to form thioureas. For example:

This reaction is utilized in synthesizing thiourea derivatives for drug discovery .

3.1. Staudinger/Aza-Wittig Reaction

Aryl azides react with triphenylphosphine (Ph₃P) and carbon disulfide (CS₂) to generate ITCs. For trifluoromethoxy-substituted analogs:

3.2. Desulfurylation of Dithiocarbamates

Using cyanuric chloride (TCT) as a desulfurylating agent:

This method achieves >90% yields for aryl ITCs under basic conditions (pH >11) .

4.1. Inhibition of Oxidative Phosphorylation

Phenethyl ITCs (e.g., PEITC) inhibit mitochondrial complex III, suppressing ATP synthesis and elevating ROS (e.g., superoxide) . For 2-(trifluoromethoxy)phenethyl ITC:

-

Proposed Mechanism :

4.2. Nrf2 Activation

Electrophilic ITCs activate the Nrf2 pathway by modifying Keap1 cysteine residues. Fluorinated analogs exhibit enhanced potency due to increased electrophilicity .

Stability and Degradation

-

Hydrolysis : ITCs hydrolyze in aqueous media to amines and carbonyl sulfide:

-

Thermal Stability : Decomposes above 150°C, releasing isocyanates and sulfur oxides .

Comparative Reactivity Table

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in various chemical reactions.

2. Pharmaceuticals

2-(Trifluoromethoxy)phenethyl isothiocyanate has shown promise in drug development due to its biological activity. It is being investigated for its potential as an anticancer agent, particularly in the context of isothiocyanates, which are known for their chemopreventive properties. For instance, phenethyl isothiocyanate (PEITC), a related compound, has been studied for its ability to inhibit cancer cell growth through mechanisms such as apoptosis and oxidative stress induction .

3. Agrochemicals

The compound's potential use as a pesticide or herbicide is being explored due to its bioactive properties. Isothiocyanates are known for their antimicrobial and antifungal activities, making them suitable candidates for agricultural applications.

4. Material Science

In material science, this compound can be utilized in the development of new materials with specific functional properties. Its incorporation into polymer matrices may enhance the material's resistance to environmental stressors.

Case Study 1: Anticancer Activity

Research on related compounds like phenethyl isothiocyanate demonstrated significant anticancer effects in animal models. In studies involving lung cancer models, administration of PEITC resulted in decreased tumor incidence and size, highlighting the potential of isothiocyanates as chemopreventive agents against tobacco-related carcinogens .

Case Study 2: Agricultural Applications

Studies have evaluated the antimicrobial properties of various isothiocyanates against oral pathogens, suggesting that compounds like this compound could be effective in developing natural pesticides or antimicrobial agents for agricultural use .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenethyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their activities are summarized below:

Mechanistic Insights

- PEITC : Induces apoptosis via ROS-dependent (e.g., mitochondrial disruption) and ROS-independent pathways (e.g., p53 activation). Synergizes with cisplatin by amplifying DNA damage .

- BITC : Less potent than PEITC in tumor inhibition; its benzyl group reduces metabolic stability and target specificity .

- Sulforaphane : Primarily activates antioxidant pathways (Nrf2) and epigenetic modulators (HDACs), differing from PEITC’s pro-apoptotic focus .

- PHITC : Increased alkyl chain length enhances tissue retention and efficacy, demonstrating the role of lipophilicity in chemoprevention .

Pharmacokinetic and Toxicity Profiles

- PEITC: Rapidly absorbed but shorter lung retention (T₁/₂: ~10 h) compared to PHITC. Negligible toxicity in normal cells at ≤30 µM .

- PHITC : Prolonged lung exposure (T₁/₂: >20 h) due to higher lipophilicity, correlating with superior chemopreventive potency .

Hypothesized Advantages of 2-(Trifluoromethoxy)phenethyl Isothiocyanate

Enhanced Metabolic Stability : The electron-withdrawing -OCF₃ group could reduce oxidation by cytochrome P450 enzymes, prolonging half-life.

Improved Target Binding : Steric and electronic effects may optimize interactions with apoptosis-related proteins (e.g., caspases) or DNA repair enzymes.

Synergy with Chemotherapeutics : Analogous to PEITC’s synergy with cisplatin , this compound may enhance the efficacy of standard therapies.

Q & A

Q. What are the established synthesis routes for 2-(trifluoromethoxy)phenethyl isothiocyanate, and how do reaction conditions influence yield?

Methodological Answer:

- Primary Synthesis Routes :

- Amine-Thiophosgene Reaction : React 2-(trifluoromethoxy)phenethylamine with thiophosgene under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. This method typically achieves yields of 60–75% at 0–5°C .

- Carbon Disulfide (CS₂) Route : Use CS₂ with di-tert-butyl dicarbonate as a catalyst in dimethylbenzene. This method avoids thiophosgene’s toxicity but requires longer reaction times (12–24 hours) .

- Critical Parameters :

- Temperature : Lower temperatures (0–10°C) reduce side reactions (e.g., hydrolysis of the isothiocyanate group).

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents enhance selectivity.

- Catalyst Optimization : Di-tert-butyl dicarbonate increases reaction efficiency by stabilizing reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ at m/z 252.1 (calculated molecular weight: 251.2 g/mol).

- Infrared (IR) Spectroscopy : Strong absorption at ~2050 cm⁻¹ (N=C=S stretching) .

- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients; retention time ~8.2 minutes (optimized for baseline separation) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic addition reactions compared to other isothiocyanates?

Methodological Answer:

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the isothiocyanate (-NCS) group. This increases reactivity toward nucleophiles (e.g., amines, thiols) compared to methyl or hydrogen substituents .

- Comparative Kinetic Studies :

- Rate constants for reactions with benzylamine:

- This compound: k = 2.3 × 10⁻³ L/mol·s

- Phenethyl isothiocyanate (PEITC): k = 1.1 × 10⁻³ L/mol·s

- Mechanism : The -OCF₃ group stabilizes the transition state via inductive effects, accelerating thiourea formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. cytoprotection)?

Methodological Answer:

- Dose-Dependent Effects :

- Experimental Design Recommendations :

- Include dose-response curves (0.1–100 µM) in assays.

- Use paired genetic models (e.g., Nrf2-knockout cells) to confirm mechanisms .

Q. How can researchers optimize reaction scalability while minimizing hazardous by-products?

Methodological Answer:

- By-Product Mitigation :

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce exothermic risks during large-scale thiophosgene reactions .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- GHS Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

- Protective Measures :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face shields .

- Spill Management : Neutralize with 10% sodium bicarbonate solution before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.